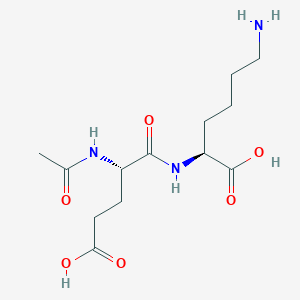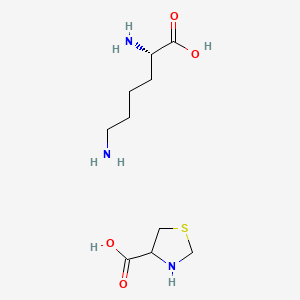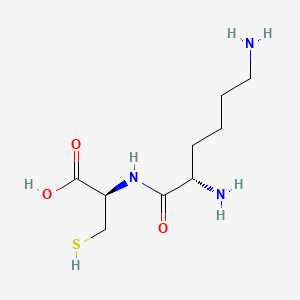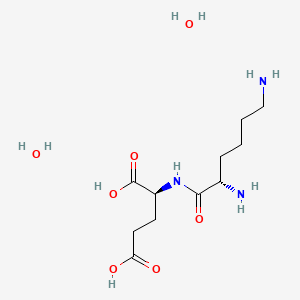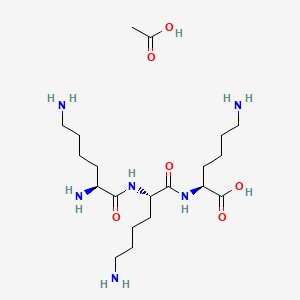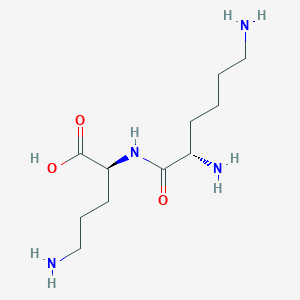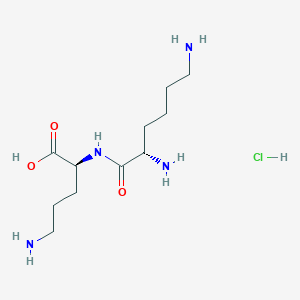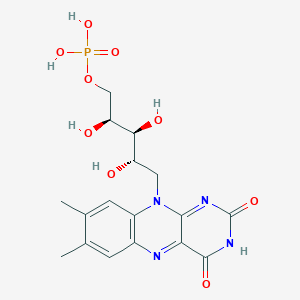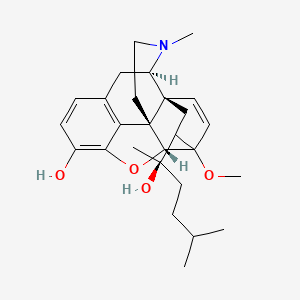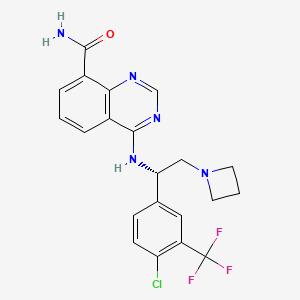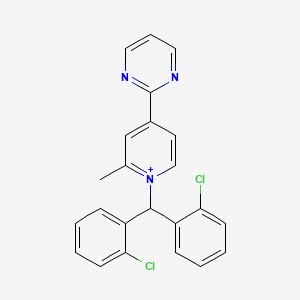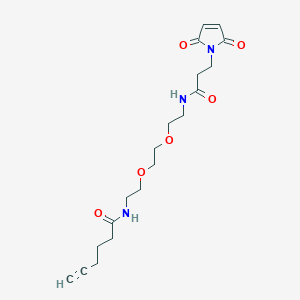
Mal-rp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Protein Characterization and Chromatography : Gentiluomo et al. (2019) demonstrated the use of multi-angle light scattering coupled with reverse-phase ultra-high pressure liquid chromatography (RP-UPLC) for characterizing monoclonal antibodies and their fragments. This approach offers an additional level of protein characterization compared to traditional methods (Gentiluomo et al., 2019).
Proteomics and Mass Spectrometry : Yi et al. (2003) described the development of a sensitive and rugged device combining microcapillary high-performance liquid chromatography with electrospray ionization tandem mass spectrometry for peptide analysis. This technology is crucial for proteomic research, particularly in sensitivity and sample throughput (Yi et al., 2003).
Actin Dynamics and Transcription Factor Regulation : Miralles et al. (2003) explored how Rho GTPases regulate the transcription factor SRF via actin polymerization, focusing on the role of the myocardin-related SRF coactivator MAL. Their research highlights the importance of actin dynamics in controlling SRF activity and the subcellular localization of MAL (Miralles et al., 2003).
Molecular Imprinting for Pesticide Detection : Aghoutane et al. (2019) developed a molecular imprinted polymer sensor for the detection of malathion, an organophosphorus insecticide, in olive fruits and oils. This study provides a method for sensitive and selective detection of pesticides, which is critical for food safety and environmental monitoring (Aghoutane et al., 2019).
MALDI-TOF MS in Microbial Identification : Singhal et al. (2015) discussed the emerging technology of MALDI-TOF mass spectrometry for microbial identification and diagnosis. This method is significant for its high-throughput, rapid, and cost-effective nature, making it a valuable tool in microbiological research and diagnostics (Singhal et al., 2015).
Gene Therapy in Retinitis Pigmentosa : Leonard et al. (2007) conducted a study on the use of XIAP gene therapy for neuroprotection of photoreceptors in animal models of retinitis pigmentosa (RP). Their findings suggest that targeting the apoptotic pathway can offer broad protection of photoreceptors, regardless of the disease-causing mutation (Leonard et al., 2007).
特性
IUPAC Name |
N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]hex-5-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6/c1-2-3-4-5-16(23)20-9-12-27-14-15-28-13-10-21-17(24)8-11-22-18(25)6-7-19(22)26/h1,6-7H,3-5,8-15H2,(H,20,23)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKZLKOTTXAESQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(=O)NCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-rp | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

